2-Bromo-6-(2,4,6-triphenylphenyl)pyridine
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Overview
Description
2-Bromo-6-(2,4,6-triphenylphenyl)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and a 2,4,6-triphenylphenyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2,4,6-triphenylphenyl)pyridine typically involves the bromination of a suitable pyridine precursor followed by the introduction of the 2,4,6-triphenylphenyl group. One common method involves the use of 2-bromopyridine as the starting material. The reaction conditions often include the use of a palladium catalyst and a suitable base to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(2,4,6-triphenylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds .
Scientific Research Applications
2-Bromo-6-(2,4,6-triphenylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2,4,6-triphenylphenyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the 2,4,6-triphenylphenyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Bromo-4,6-dimethoxypyridine
Uniqueness
2-Bromo-6-(2,4,6-triphenylphenyl)pyridine is unique due to the presence of the bulky 2,4,6-triphenylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-bromo-6-(2,4,6-triphenylphenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20BrN/c30-28-18-10-17-27(31-28)29-25(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-26(29)23-15-8-3-9-16-23/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPQEGSNYSEVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=NC(=CC=C4)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90844475 |
Source
|
Record name | 2-bromo-6-(2,4,6-triphenylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90844475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919091-23-9 |
Source
|
Record name | 2-bromo-6-(2,4,6-triphenylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90844475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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